1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 2098036-27-0
VCID: VC3156748
InChI: InChI=1S/C7H8F3N3O/c1-2-13-4(6(11)14)3-5(12-13)7(8,9)10/h3H,2H2,1H3,(H2,11,14)
SMILES: CCN1C(=CC(=N1)C(F)(F)F)C(=O)N
Molecular Formula: C7H8F3N3O
Molecular Weight: 207.15 g/mol

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

CAS No.: 2098036-27-0

Cat. No.: VC3156748

Molecular Formula: C7H8F3N3O

Molecular Weight: 207.15 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide - 2098036-27-0

Specification

CAS No. 2098036-27-0
Molecular Formula C7H8F3N3O
Molecular Weight 207.15 g/mol
IUPAC Name 2-ethyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Standard InChI InChI=1S/C7H8F3N3O/c1-2-13-4(6(11)14)3-5(12-13)7(8,9)10/h3H,2H2,1H3,(H2,11,14)
Standard InChI Key WVDPAYDXWIBWDJ-UHFFFAOYSA-N
SMILES CCN1C(=CC(=N1)C(F)(F)F)C(=O)N
Canonical SMILES CCN1C(=CC(=N1)C(F)(F)F)C(=O)N

Introduction

Structural Characteristics and Chemical Identity

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is characterized by its five-membered pyrazole ring containing two adjacent nitrogen atoms. This heterocyclic scaffold serves as the foundation for the compound's chemical behavior and biological interactions. The molecule features several key structural components that define its properties:

Core Structure

The compound belongs to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This arrangement creates a heterocyclic system with specific electronic properties that influence its reactivity and biological interactions. The pyrazole ring serves as a common scaffold in many bioactive molecules, providing a versatile platform for various modifications.

Functional Groups and Substituents

  • An ethyl group attached to the N1 position of the pyrazole ring

  • A trifluoromethyl (-CF3) group at the C3 position

  • A carboxamide (-CONH₂) group at the C5 position

The presence of the trifluoromethyl group significantly influences the compound's chemical and physical properties, enhancing its lipophilicity and stability. This highly electronegative substituent affects the electronic distribution across the molecule, influencing its reactivity patterns and interaction with biological targets.

Physical Properties

Based on analysis of its structural features and comparison with similar compounds, the following physical properties can be attributed to 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide:

PropertyValue/DescriptionSignificance
Molecular FormulaC₇H₈F₃N₃ODetermines elemental composition
Molecular Weight~207 g/molInfluences diffusion and permeability
Physical StateSolid at room temperatureAffects handling and storage
SolubilityModerate water solubility; Higher in organic solventsThe carboxamide group enhances water solubility
LipophilicityEnhanced due to trifluoromethyl groupImproves membrane permeability for biological applications
Hydrogen BondingDonor and acceptor capabilities via carboxamideAffects molecular interactions and crystal packing

Synthesis and Preparation Methods

Common Synthetic Routes

The synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, with the most common approach starting from the corresponding carboxylic acid. The synthesis can be outlined as follows:

  • Preparation of the carboxylic acid precursor (1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

  • Activation of the carboxylic acid using coupling reagents

  • Amidation reaction to convert the activated acid to the carboxamide

  • Purification and isolation of the final product

The starting carboxylic acid (1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid) has a molecular formula of C₇H₇F₃N₂O₂ and a molecular weight of approximately 208.14 g/mol .

Detailed Reaction Conditions

A typical laboratory-scale synthesis might employ the following conditions:

Industrial Production Considerations

For large-scale production, continuous flow reactors might be employed to enhance efficiency and scalability. The optimization of reaction conditions, including temperature control, reagent stoichiometry, and residence time, would be critical for maximizing yield and purity while minimizing waste generation.

Chemical Properties and Reactivity

Electronic Properties

The electronic properties of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide are significantly influenced by the electron-withdrawing trifluoromethyl group at the C3 position. This creates an electron-deficient region around the C3 carbon, affecting the reactivity of the entire pyrazole ring system.

Reactivity Profile

The compound exhibits a specific reactivity profile based on its structural features:

  • The carboxamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid (1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

  • The pyrazole ring can participate in electrophilic aromatic substitution reactions, though the electron-withdrawing effect of the trifluoromethyl group reduces reactivity

  • The NH₂ group of the carboxamide can be targeted for further functionalization, similar to what is observed in the synthesis of N-(2-aminoethyl) derivatives

Stability and Degradation Pathways

  • Hydrolysis of the carboxamide group under extreme pH conditions

  • Oxidative degradation of the pyrazole ring under strong oxidizing conditions

  • Thermal decomposition at elevated temperatures

Biological Activity and Applications

Pharmacological Properties

Research on similar pyrazole derivatives suggests that 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide may possess several significant biological activities:

Biological ActivityEvidence BasePotential Mechanisms
AntimicrobialObserved in structurally similar pyrazolesInteraction with microbial cell membranes or enzymes
Anti-inflammatoryCommon in trifluoromethyl-substituted heterocyclesInhibition of inflammatory mediators or enzymes
AnalgesicReported for similar pyrazole derivativesModulation of pain signaling pathways
AnticancerPreliminary studies on related compoundsPotential inhibition of specific enzymes or receptors in cancer cells

The trifluoromethyl group significantly enhances the compound's interaction with biological targets, potentially increasing its efficacy and bioavailability. The increased lipophilicity conferred by this group facilitates cell membrane penetration, potentially improving the compound's ability to reach intracellular targets.

Structure-Activity Relationships

Studies on pyrazole derivatives with similar structures reveal important structure-activity relationships:

  • The position and nature of substituents on the pyrazole ring significantly affect biological activity

  • The trifluoromethyl group often enhances potency and metabolic stability

  • The carboxamide group can serve as a hydrogen bond donor and acceptor, facilitating interactions with protein targets

  • The N1-ethyl substituent influences the compound's orientation in binding pockets of target proteins

Research and Industrial Applications

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide serves as:

  • A building block for the synthesis of more complex molecules with targeted biological activities

  • A potential intermediate in pharmaceutical development

  • A scaffold for creating chemical libraries for drug discovery

  • A reference compound for studying the effects of fluorination on molecular properties

Comparative Analysis with Structural Analogs

Related Compounds

Several compounds share structural similarities with 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, offering insights into structure-property relationships:

CompoundStructural DifferencesKey Property Differences
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid COOH instead of CONH₂Higher acidity, different hydrogen bonding pattern
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylateCOOEt instead of CONH₂Increased lipophilicity, no H-bond donation capability
N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide Addition of aminoethyl side chainEnhanced water solubility, additional binding capabilities

Analytical Characterization

Spectroscopic Properties

The spectroscopic properties of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide provide valuable information for its identification and characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy

In proton NMR (¹H-NMR), characteristic signals would include:

  • A triplet for the methyl protons of the ethyl group

  • A quartet for the methylene protons of the ethyl group

  • A singlet for the C4 proton of the pyrazole ring

  • Broad signals for the NH₂ protons of the carboxamide group

In carbon-13 NMR (¹³C-NMR), the trifluoromethyl carbon would appear as a quartet due to C-F coupling, while the carbonyl carbon of the carboxamide would show a distinctive downfield shift.

Infrared Spectroscopy

Characteristic infrared absorption bands would include:

  • N-H stretching vibrations from the carboxamide group (3300-3500 cm⁻¹)

  • C=O stretching vibration of the carboxamide (1650-1700 cm⁻¹)

  • C-F stretching vibrations from the trifluoromethyl group (1000-1350 cm⁻¹)

  • Pyrazole ring vibrations (1400-1600 cm⁻¹)

Chromatographic Behavior

The compound's chromatographic behavior would be influenced by its moderate polarity, with the trifluoromethyl group contributing to lipophilicity and the carboxamide group providing hydrogen-bonding interactions with stationary phases.

Future Research Directions and Perspectives

Synthetic Methodologies

Advancements in synthetic approaches could focus on:

  • Green chemistry methodologies for more environmentally friendly synthesis

  • Flow chemistry techniques for efficient scale-up

  • Stereoselective modifications for creating chiral derivatives

  • Late-stage functionalization strategies to rapidly generate diverse analogs

Material Science Applications

The unique properties of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide and its derivatives might find applications in:

  • Development of functional materials with specific electronic properties

  • Creation of self-assembling systems through hydrogen bonding interactions

  • Design of sensors for specific analytes

  • Component in specialized polymer formulations

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